(Tetrahydro-pyran-4-ylidene)-aceticacid

Description

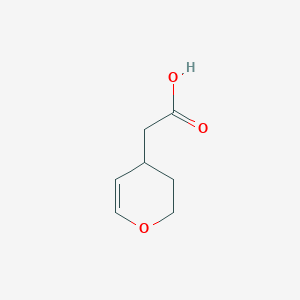

(Tetrahydro-pyran-4-ylidene)-acetic acid (CAS: 130312-01-5) is a cyclic enol ether derivative featuring a tetrahydropyran ring fused to an acetic acid moiety. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The compound exists as a solid at room temperature and is utilized in synthetic organic chemistry, particularly in multicomponent reactions and as a precursor for heterocyclic compounds . Its structure combines the rigidity of the tetrahydropyran ring with the reactivity of the α,β-unsaturated carboxylic acid, enabling diverse applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(3,4-dihydro-2H-pyran-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h1,3,6H,2,4-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVONIBAKJAKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-pyran-4-ylidene)-acetic acid typically involves the reaction of tetrahydropyran derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for (Tetrahydro-pyran-4-ylidene)-acetic acid are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-pyran-4-ylidene)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

(Tetrahydro-pyran-4-ylidene)-acetic acid serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and heterocycles, making it valuable in the development of new compounds with desired properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which further enhance its utility in synthetic pathways.

Reagents in Reactions

The compound acts as a reagent in several chemical reactions. For example:

- Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction : The acetic acid group can be reduced to an alcohol using lithium aluminum hydride or sodium borohydride.

- Substitution : The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

Biochemical Studies

In biological research, (Tetrahydro-pyran-4-ylidene)-acetic acid is used to investigate enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for studying biochemical processes.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of tetrahydropyran have shown promising cytotoxic activity against various cancer cell lines. A study demonstrated that certain derivatives exhibited enhanced lipophilicity, which correlated with increased anticancer activity . The mechanism of action is believed to involve binding to specific receptors or enzymes, influencing cellular functions and metabolic processes.

Medicinal Applications

Therapeutic Potential

Research indicates that (Tetrahydro-pyran-4-ylidene)-acetic acid may have therapeutic applications in drug development. Its structural features allow it to act as a ligand for specific biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer and viral infections.

Industrial Applications

Material Development

The unique chemical properties of (Tetrahydro-pyran-4-ylidene)-acetic acid make it valuable in the development of new materials and industrial processes. Its pleasant odor and stability have led to its use in the production of fragrances and flavoring agents .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel guanylhydrazone derivatives from (Tetrahydro-pyran-4-ylidene)-acetic acid showed significant anticancer activity against K562 cells. The results indicated that specific modifications to the tetrahydropyran structure could enhance cytotoxic effects, making it a candidate for further pharmacological investigation .

Case Study 2: Enzyme Interaction

In a biochemical study, (Tetrahydro-pyran-4-ylidene)-acetic acid was employed to explore its interaction with enzymes involved in metabolic pathways. The findings suggested that the compound could effectively modulate enzyme activity, providing insights into its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of (Tetrahydro-pyran-4-ylidene)-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by modulating enzyme activity or influencing metabolic pathways. Its effects are mediated through binding to target proteins or receptors, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Tetrahydropyranyl-4-acetic Acid (CAS: 85064-61-5)

- Structure : Differs by the absence of the double bond in the tetrahydropyran ring.

- Properties : Higher hydrophobicity due to saturated ring; molecular weight = 156.18 g/mol (vs. 142.15 for the target compound).

- Reactivity : Lacks conjugated double bond, reducing electrophilicity at the β-carbon .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS: 233276-38-5)

Heteroatom-Substituted Analogs

2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic Acid (CAS: 1098433-02-3)

- Structure : Sulfur replaces oxygen in the pyran ring.

- Properties : Lower electronegativity of sulfur increases ring flexibility and alters acidity (pKa ≈ 3.8 vs. ~4.2 for oxygen analog).

Ester and Amide Derivatives

Methyl Tetrahydro-2H-pyran-4-carboxylate (CAS: 110238-91-0)

Table 1: Key Properties of (Tetrahydro-pyran-4-ylidene)-acetic Acid and Analogs

Biological Activity

(Tetrahydro-pyran-4-ylidene)-acetic acid, also known as (4H-Pyran-4-ylidene)acetic acid, is an organic compound notable for its unique tetrahydropyran ring structure combined with an acetic acid functional group. This structural configuration enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological studies.

Structural Characteristics

The molecular formula for (Tetrahydro-pyran-4-ylidene)-acetic acid is C₇H₈O₃. Its structural features include:

| Feature | Description |

|---|---|

| Tetrahydropyran Ring | A six-membered ring containing one oxygen atom. |

| Acetic Acid Group | Imparts acidity and enhances reactivity. |

| Conjugated System | Contributes to its biological activity through potential interactions with biomolecules. |

Research indicates that (Tetrahydro-pyran-4-ylidene)-acetic acid can act as a ligand, binding to specific receptors or enzymes, thereby influencing various metabolic processes within cells. This property positions it as a candidate for therapeutic applications, particularly in modulating enzyme interactions and biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Tetrahydro-pyran-4-ylidene)-acetic acid derivatives. For instance, compounds derived from tetrahydropyran structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells by disrupting the cell cycle and promoting DNA fragmentation.

In a comparative study, tetrahydropyran derivatives demonstrated increased cytotoxicity when lipophilic groups were added, enhancing their interaction with cellular membranes and biological targets .

Antioxidant Activity

The antioxidant properties of (Tetrahydro-pyran-4-ylidene)-acetic acid have also been investigated. Compounds exhibiting similar structural features have been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases .

Case Studies

- Cytotoxicity Analysis : A study employed the MTT assay to assess cell viability in the presence of (Tetrahydro-pyran-4-ylidene)-acetic acid derivatives. Concentrations ranging from 10 to 60 μg/ml were tested on various cancer cell lines, showing a dose-dependent reduction in cell viability, indicative of potent anticancer activity .

- Mechanistic Insights : Further investigations into the apoptotic pathways revealed that treatment with these compounds led to increased expression of pro-apoptotic proteins such as p53 and caspase-9 while reducing anti-apoptotic proteins like Bcl-2 . This shift in protein expression underlines the compound's potential as a therapeutic agent.

Summary of Findings

The biological activity of (Tetrahydro-pyran-4-ylidene)-acetic acid encompasses a range of mechanisms that could be harnessed for therapeutic purposes:

| Biological Activity | Effect |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.